Sulfo-Cyanine7 azide
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Overview
Description
Sulfo-Cyanine7 azide: is a water-soluble near-infrared dye azide used primarily in click chemistry. It is a cyanine dye, an analog of Cy7® with improved photophysical properties, making it ideal for near-infrared imaging studies in live organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The process typically involves the use of azide-modified sugars to introduce azide groups onto the dye through metabolic glycoengineering . The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods: : Industrial production of Sulfo-Cyanine7 azide involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is crucial for its applications in scientific research .
Chemical Reactions Analysis
Types of Reactions: : Sulfo-Cyanine7 azide undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide ion (N3-) acts as a nucleophile in substitution reactions, replacing leaving groups such as halides or sulfonates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents such as DMSO or acetonitrile.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines with the release of nitrogen gas (N2).
Scientific Research Applications
Sulfo-Cyanine7 azide has a wide range of applications in scientific research, including:
In Vitro and In Vivo Bioimaging: Due to its near-infrared fluorescence properties, it is used for imaging studies in live organisms
Bioassays and Immunohistochemistry: It is used in various bioassays and immunohistochemical techniques to label and visualize biomolecules.
Microarray Detection: Utilized in microarray detection methods for high-throughput analysis of biomolecules.
Photodynamic Therapy and Photocontrolled Drug Activation: Employed in photodynamic therapy and for the activation of drugs using light.
Mechanism of Action
Sulfo-Cyanine7 azide exerts its effects through its fluorescent properties. When exposed to specific wavelengths of light, it emits near-infrared fluorescence, which can be detected and used for imaging purposes. The azide group allows it to participate in click chemistry reactions, enabling the efficient labeling of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Sulfo-Cyanine7.5 azide: A highly hydrophilic water-soluble near-infrared dye with similar absorption and emission spectra but higher fluorescence quantum yield.
Cyanine3B azide: Another azide derivative of a fluorescent dye used in click chemistry.
Uniqueness: : Sulfo-Cyanine7 azide is unique due to its improved photophysical properties compared to its analogs, making it highly suitable for near-infrared imaging studies. Its water solubility and high extinction coefficient further enhance its applicability in various scientific research fields .
Properties
Molecular Formula |
C40H49KN6O7S2 |
---|---|
Molecular Weight |
829.1 g/mol |
IUPAC Name |
potassium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate |
InChI |
InChI=1S/C40H50N6O7S2.K/c1-39(2)32-26-30(54(48,49)50)16-18-34(32)45(5)36(39)20-14-28-11-9-12-29(25-28)15-21-37-40(3,4)33-27-31(55(51,52)53)17-19-35(33)46(37)24-8-6-7-13-38(47)42-22-10-23-43-44-41;/h14-21,25-27H,6-13,22-24H2,1-5H3,(H2-,42,47,48,49,50,51,52,53);/q;+1/p-1 |
InChI Key |
UFPWBSQENSNYIX-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K+] |
Origin of Product |
United States |
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